molecular formula C19H24FN3O3 B6975955 tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate

tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate

Cat. No.: B6975955
M. Wt: 361.4 g/mol
InChI Key: ZHKMGFJCWYLOGL-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. The unique combination of a tert-butyl carbamate group, a piperidine ring, and a fluorophenyl substituent makes it an intriguing subject for various synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate typically involves multi-step procedures. A common synthetic route may include:

  • Formation of the Piperidine Ring: : Starting from readily available precursors such as piperidine or its derivatives.

  • Introduction of the Fluorophenyl Group: : Using electrophilic aromatic substitution or other suitable methods.

  • Attachment of the Cyanoacetyl Group: : Achieved through nucleophilic addition reactions.

  • Incorporation of the tert-Butyl Carbamate: : Using tert-butyl carbamate as a protecting group, usually added via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimized reaction conditions to ensure high yield and purity. Key considerations include:

  • Reaction Temperature and Time: : Typically controlled to optimize the yield.

  • Solvent Choice: : Selected based on solubility and reactivity of the intermediates.

  • Purification: : Often involves recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate undergoes various reactions including:

  • Oxidation: : Conversion to more oxidized forms, using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction of the cyano group, typically using reducing agents like lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol, dimethylformamide.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

Depending on the reaction conditions, major products can include:

  • Oxidation Products: : Such as ketones or carboxylic acids.

  • Reduction Products: : Such as primary amines.

  • Substitution Products: : Various substituted piperidines.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives: : Used as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition Studies: : As a potential inhibitor for various enzymes.

Medicine

  • Drug Development: : Investigated for its potential use in treating conditions such as neurological disorders.

  • Pharmacokinetics: : Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

  • Material Science:

Mechanism of Action

The mechanism by which tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate exerts its effects involves interactions at the molecular level:

  • Molecular Targets: : Typically targets enzymes or receptors relevant to its biological activity.

  • Pathways Involved: : May involve inhibition of specific enzymatic pathways or interaction with specific receptors.

Comparison with Similar Compounds

Unique Features

  • Fluorophenyl Substituent: : Provides distinct chemical properties compared to non-fluorinated analogs.

  • tert-Butyl Carbamate Group: : Offers stability and serves as a protecting group.

Similar Compounds

  • N-[(3S,4S)-1-(2-Cyanoacetyl)piperidin-3-yl]carbamates: : Without the tert-butyl group.

  • Fluorophenyl Piperidines: : Lacking the cyanoacetyl group.

  • Other Piperidine Derivatives: : Varying in their functional groups and substituents.

Overall, tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate is a compound with significant potential in various fields, from synthetic chemistry to medicinal applications. Its unique structure and reactivity offer numerous possibilities for further exploration and application.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-1-(2-cyanoacetyl)-4-(4-fluorophenyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-19(2,3)26-18(25)22-16-12-23(17(24)8-10-21)11-9-15(16)13-4-6-14(20)7-5-13/h4-7,15-16H,8-9,11-12H2,1-3H3,(H,22,25)/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKMGFJCWYLOGL-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CCC1C2=CC=C(C=C2)F)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(CC[C@H]1C2=CC=C(C=C2)F)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.